molecular formula C22H24ClN5O2 B11150807 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11150807
M. Wt: 425.9 g/mol
InChI Key: RBMYETIOIJHULE-FQEVSTJZSA-N
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Description

3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a benzotriazinone moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like lutidine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-3-METHYL-1-OXOBUTAN-2-YL}-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets. It acts as a serotonergic antagonist, binding to serotonin receptors and blocking their activation. This can modulate neurotransmitter levels and influence various physiological processes .

Properties

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

3-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H24ClN5O2/c1-15(2)20(28-21(29)18-8-3-4-9-19(18)24-25-28)22(30)27-12-10-26(11-13-27)17-7-5-6-16(23)14-17/h3-9,14-15,20H,10-13H2,1-2H3/t20-/m0/s1

InChI Key

RBMYETIOIJHULE-FQEVSTJZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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